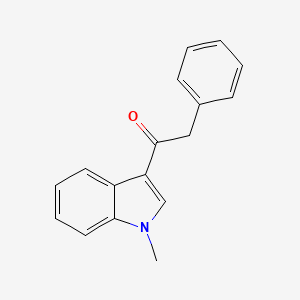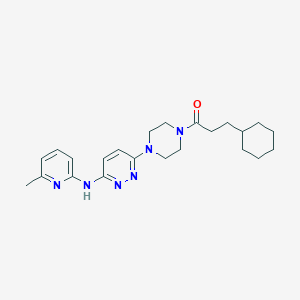
3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
One research avenue for related compounds involves the synthesis of derivatives with potential anticancer activity. Kumar et al. (2013) demonstrated the efficient synthesis of piperazine-2,6-dione derivatives, evaluating them for anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. These findings suggest that compounds with similar structures could be explored for their anticancer properties, particularly through modifications to enhance their activity or selectivity (Kumar, Kumar, Roy, & Sondhi, 2013).
Antinociceptive and Anti-inflammatory Agents
Compounds with pyridazine derivatives have been studied for their antinociceptive and anti-inflammatory effects. Maione et al. (2020) investigated arylpiperazinylalkyl pyridazinones, revealing significant antinociceptive effects to thermal and chemical stimuli and anti-inflammatory effects in mouse models. This research underscores the potential of pyridazine-based compounds in the development of new analgesic and anti-inflammatory agents, hinting at possible applications for the compound (Maione, Colucci, Raucci, Mangano, Marzoli, Mascolo, Crocetti, Giovannoni, Di Giannuario, & Pieretti, 2020).
Receptor Binding and Diagnostic Applications
Abate et al. (2011) discussed the design of novel analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, showcasing the importance of structural modifications in enhancing the diagnostic utility of chemical compounds. This research suggests that structurally similar compounds, like "3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one", could be explored for their potential in diagnostic imaging, particularly in oncology (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Electrophilic Aminations and Synthesis Methodologies
Research by Andreae and Schmitz (1991) on electrophilic aminations with oxaziridines highlights the synthetic versatility of incorporating amino groups into various substrates, potentially relevant for synthesizing or modifying compounds like the one for specific research applications. This methodology could be applicable in the synthesis or functionalization of similar compounds to enhance their activity or solubility (Andreae & Schmitz, 1991).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclohexyl-1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-18-6-5-9-20(24-18)25-21-11-12-22(27-26-21)28-14-16-29(17-15-28)23(30)13-10-19-7-3-2-4-8-19/h5-6,9,11-12,19H,2-4,7-8,10,13-17H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHOJAMWPTWNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)
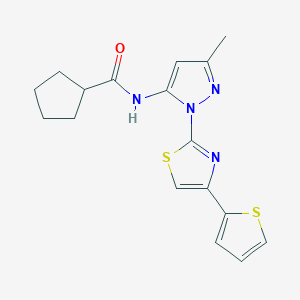
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)
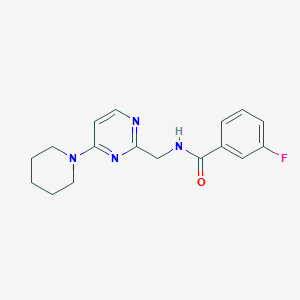
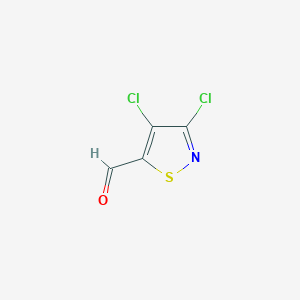
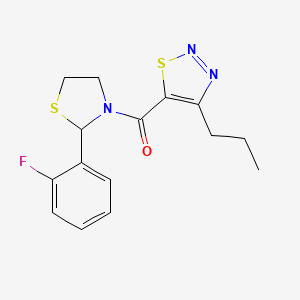
![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)
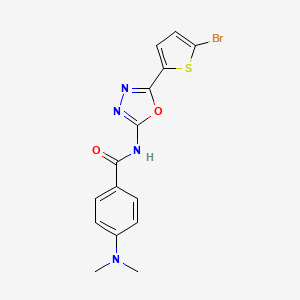
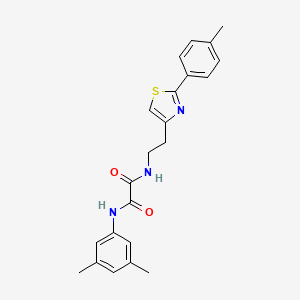
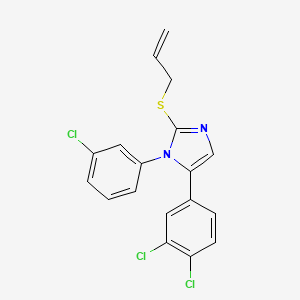
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)
![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)
